![molecular formula C10H12BrN B6343168 (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1213003-24-7](/img/structure/B6343168.png)
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Description
(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (R-6-Br-THN) is an important organic compound used in many scientific research applications. It is a chiral compound, meaning it has two different forms, and can be used as a building block for synthesizing other compounds. R-6-Br-THN is a versatile compound with many potential uses, and is of particular interest to the scientific community due to its ability to act as a ligand in organic chemistry.
Scientific Research Applications
Synthesis of Bioactive Compounds : (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are important intermediates for synthesizing bioactive compounds. For example, the acylation and subsequent stereoselective reduction of these compounds lead to aminonaphthyl alcohols, which have potential applications in medicinal chemistry (Men Wei-dong, 2013).
Large-Scale Stereoselective Processes : The compound has been used in the development of large-scale, stereoselective processes. An example is the synthesis of (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which demonstrates the potential for efficient production of complex molecules (Z. Han et al., 2007).
Synthesis of Dopaminergic Compounds : The compound has been used in the synthesis of dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its relevance in the field of neuroscience and pharmacology (Necla Öztaşkın et al., 2011).
Synthesis of Retinoid X Receptor-selective Retinoids : It has been used in the synthesis of novel retinoid X receptor-selective retinoids, which are evaluated for the treatment of non-insulin-dependent diabetes mellitus (M. Faul et al., 2001).
Stereoselective Synthesis and Pharmacology : The compound is involved in stereoselective synthesis and pharmacological evaluation, particularly in relation to serotonergic and dopaminergic activity, indicating its significance in drug development (P. Stjernlöf et al., 1993).
Chemical Stability in Bromination Processes : It plays a role in studies of chemical stability and regioselectivity in bromination processes, contributing to our understanding of chemical reactions and synthesis strategies (A. Pankratov et al., 2004).
properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836130 |
Source
|
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
828926-46-1 |
Source
|
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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